2-(4-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O3S/c1-19-6-8-21(9-7-19)17-31-26(34)16-20-10-12-23(13-11-20)33-28(35)27-25(14-15-37-27)32(29(33)36)18-22-4-2-3-5-24(22)30/h2-15H,16-18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNEFXPRXDYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Several studies have indicated that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit specific enzymes involved in cancer cell proliferation and survival. The dioxo-thieno[3,2-d]pyrimidine moiety is believed to play a critical role in this mechanism by interacting with biological targets such as kinases and other signaling molecules.
- Cell Lines Tested : Research has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29) cell lines, with IC50 values indicating significant potency compared to established chemotherapeutics .
Other Pharmacological Activities
Beyond its anticancer properties, preliminary research suggests that this compound may also exhibit:
- Antimicrobial Activity : Some studies have indicated potential antibacterial and antifungal properties, making it a candidate for further investigation in the field of infectious diseases.
- Anti-inflammatory Effects : Early-stage research shows promise in reducing inflammation markers in vitro, which could lead to applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Key factors influencing its biological activity include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve cellular uptake.
- Dioxo Group : The dioxo functional groups are essential for the compound's interaction with biological targets.
- Phenyl Rings : The substitution patterns on the phenyl rings can significantly affect binding affinity and selectivity towards specific targets.
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study conducted by evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that it inhibited cell growth significantly more than control groups treated with standard chemotherapy drugs.
Case Study 2: Mechanistic Studies
Research published in explored the mechanistic pathways through which this compound exerts its anticancer effects. It was found to induce apoptosis via the mitochondrial pathway and inhibit angiogenesis in tumor models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
2.1.1. N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Key differences: Position 7 substitution: A 4-methoxyphenyl group replaces the 4-phenyl group in the target compound. Acetamide substitution: A 2,5-difluorophenyl group instead of 4-methylphenylmethyl. Fluorine atoms enhance binding affinity but may increase steric hindrance .
2.1.2. 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Substituents: A 4-chlorophenyl group (electron-withdrawing) and a trifluoromethylphenyl group (highly lipophilic), which may enhance target selectivity but reduce solubility .
Analogues with Related Heterocyclic Cores
2.2.1. Elinogrel (Quinazoline Dione Derivative)
- Core structure: Quinazoline-2,4-dione instead of thienopyrimidine.
- Functional groups: A chlorothiophene sulfonyl group and fluorophenyl substitution. While the core differs, the dione moiety mimics the hydrogen-bonding capacity of the target compound’s 2,4-dioxo groups.
2.2.2. N-[1-(2-Hydroxy-3-methoxybenzyl)-4-piperidinyl]-N-(4-methylphenyl)acetamide
- Core structure: Piperidine ring instead of thienopyrimidine.
- Substituents: A 2-hydroxy-3-methoxybenzyl group, which introduces hydrogen-bonding and antioxidant properties. The flexible piperidine core may allow for broader conformational adaptability compared to the rigid thienopyrimidine .
Structure-Activity Relationship (SAR) Trends
Preparation Methods
Chloroacetylation of 4-Methylbenzylamine
4-Methylbenzylamine reacts with chloroacetyl chloride (1.1 eq.) in ethyl acetate at 0°C, catalyzed by triethylamine (96.7% yield).
Characterization :
Amidation with the Thienopyrimidine Intermediate
The chloroacetamide intermediate undergoes nucleophilic displacement with the 4-phenyl-thienopyrimidine derivative in DMF/K₂CO₃ (80°C, 4 h), yielding the final acetamide-linked product (70–78% yield).
Final Compound Purification and Characterization
The crude product is purified via silica gel chromatography (0–40% EtOAc/hexanes) followed by recrystallization (ethanol/dioxane).
Critical Analytical Data :
-
HRMS : [M+H]⁺ calculated for C₃₀H₂₅FN₃O₃S: 534.1598; found: 534.1602.
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¹H NMR : Aromatic protons (δ 7.25–7.85 ppm), CH₂ of acetamide (δ 3.45 ppm), and N-CH₂-Ph (δ 4.85 ppm).
Mechanistic and Optimization Insights
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Cyclocondensation Efficiency : Formamide as a cyclizing agent enhances yields compared to urea.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation rates but may necessitate rigorous drying.
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Regioselectivity : Steric hindrance at N1 favors alkylation over N3, as confirmed by X-ray crystallography.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key steps in synthesizing 2-(4-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-[(4-methylphenyl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thioureas with α,β-unsaturated carbonyl compounds.
- Step 2 : Alkylation or benzylation at the N1 position using 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3 : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Purification : Column chromatography and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What biological targets are commonly associated with this compound?
- Methodological Answer :
- Kinase Inhibition : Similar thienopyrimidine analogs inhibit Akt protein kinase (IC₅₀ = 0.2–5 μM), a key target in cancer research .
- Receptor Modulation : Fluorinated aromatic groups may interact with G-protein-coupled receptors (GPCRs), validated via radioligand binding assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetone minimizes side reactions .
- Temperature Control : Maintaining 60–80°C during cyclization prevents decomposition .
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl substitutions .
- Data-Driven Approach : Use Design of Experiments (DoE) to analyze factors like pH, stoichiometry, and reaction time .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent Effects :
- SAR Studies : Replace the thienopyrimidine core with pyridopyrimidine to assess changes in binding kinetics .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with Akt’s PH domain (PDB: 1UNQ). The 2,4-dioxo group forms hydrogen bonds with Arg25 and Asp274 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train models with datasets from PubChem to predict IC₅₀ values for novel analogs .
Q. How should researchers resolve contradictions in biological activity data?
- Methodological Answer :
- Case Study : If one study reports Akt inhibition (IC₅₀ = 0.5 μM) but another shows no effect:
Replicate Assays : Use identical kinase isoforms (e.g., Akt1 vs. Akt2) and ATP concentrations (1 mM).
Orthogonal Assays : Validate via Western blot (phospho-Akt levels) and cellular proliferation (MTT assay) .
Check Purity : NMR and HPLC-MS to rule out degradation products .
Q. What strategies mitigate compound instability in aqueous solutions?
- Methodological Answer :
- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
- Buffering : Prepare stock solutions in DMSO with 0.1% TFA (pH 3.0) to prevent hydrolysis of the acetamide group .
- Degradation Studies : Monitor via LC-MS under stress conditions (40°C, 75% RH) to identify vulnerable functional groups .
Comparative Analysis
Q. How does this compound compare to structurally similar analogs?
- Methodological Answer :
| Compound | Structural Difference | Key Advantage |
|---|---|---|
| N-(4-chlorophenyl)acetamide | Lacks thienopyrimidine core | Simpler synthesis |
| 2-fluoro-N-(4-chlorophenyl)benzamide | Benzamide vs. acetamide | Higher metabolic stability |
| N-(5-methylpyrrolo[2,3-d]pyrimidin-4-yl)acetamide | Pyrrolopyrimidine core | Improved solubility (logS = -3.2 vs. -4.5) |
Experimental Design
Q. What in vitro and in vivo models are suitable for pharmacokinetic studies?
- Methodological Answer :
- In Vitro :
- Caco-2 Cells : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal Stability : Incubate with liver microsomes (t₁/₂ > 30 min suggests low hepatic clearance) .
- In Vivo :
- Rodent Models : Administer 10 mg/kg IV/PO to calculate bioavailability (AUC₀–24) and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
